molecular formula C19H21ClO2S B14666461 4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid CAS No. 37014-91-8

4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid

Cat. No.: B14666461
CAS No.: 37014-91-8
M. Wt: 348.9 g/mol
InChI Key: JHSLCIONTGOLNH-UHFFFAOYSA-N
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Description

4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid is an organic compound that features a butyric acid backbone with two distinct aromatic groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenylthio)-4-(2,4,6-trimethylphenyl)butyric acid typically involves multi-step organic reactions. One possible route could be:

    Formation of the Chlorophenylthio Group: Starting with 4-chlorothiophenol, it can be reacted with an appropriate alkylating agent to introduce the butyric acid moiety.

    Introduction of the Trimethylphenyl Group: The intermediate product can then be subjected to Friedel-Crafts alkylation using 1,3,5-trimethylbenzene and a suitable catalyst like aluminum chloride.

Industrial Production Methods

Industrial production might involve similar steps but optimized for large-scale synthesis. This could include:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Employment of catalysts and solvents that are more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

  • **Oxidation

Properties

CAS No.

37014-91-8

Molecular Formula

C19H21ClO2S

Molecular Weight

348.9 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfanyl-4-(2,4,6-trimethylphenyl)butanoic acid

InChI

InChI=1S/C19H21ClO2S/c1-12-10-13(2)19(14(3)11-12)17(8-9-18(21)22)23-16-6-4-15(20)5-7-16/h4-7,10-11,17H,8-9H2,1-3H3,(H,21,22)

InChI Key

JHSLCIONTGOLNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CCC(=O)O)SC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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